(R)-4-Amino-3-(4-methoxyphenyl)butanoic acid
Overview
Description
“®-4-Amino-3-(4-methoxyphenyl)butanoic acid” is a chemical compound with the CAS number 740774-41-8 . It is used for research and development purposes .
Physical and Chemical Properties Analysis
The molecular weight of “®-4-Amino-3-(4-methoxyphenyl)butanoic acid” is 209.24 . The predicted density is 1.173±0.06 g/cm3, and the predicted boiling point is 374.8±37.0 °C .Scientific Research Applications
Pharmacokinetics and Diagnosis
A capillary gas-chromatographic method for the simultaneous determination of catecholamine metabolites in urine uses derivatives related to the structure of (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid for diagnosing and monitoring patients with functional tumors and metabolic disorders. This method facilitates the pharmacokinetic studies of administered aromatic amino acids, crucial for understanding drug metabolism and efficacy in conditions like parkinsonism and mental diseases (Muskiet et al., 1981).
Crystal Engineering
Research on multicomponent crystals of baclofen explores its potential in crystal engineering. Baclofen's conformation and protonation properties in various crystal structures have been analyzed, revealing insights into its intermolecular interactions. Such studies are foundational for designing drugs with improved solubility and efficacy (Báthori & Kilinkissa, 2015).
Biochemistry and Enzyme Inhibition
The synthesis and evaluation of GGsTop, a stereoisomer of this compound, demonstrate its role as a selective inhibitor of γ-glutamyl transpeptidase. This contributes to our understanding of enzyme inhibition and the development of therapeutic agents for conditions like cancer and neurodegenerative diseases (Watanabe et al., 2017).
Radiotracer Development
A new GABAB agonist, developed as a potential PET radiotracer for studying the GABAB receptor in the mouse brain, highlights the application of this compound derivatives in neuroimaging. This facilitates the exploration of neurological functions and disorders, advancing the field of neuropharmacology (Naik et al., 2018).
Corrosion Inhibition
The compound demonstrates potential as a corrosion inhibitor for mild steel in hydrochloric acid medium. This application extends beyond pharmacology, showing the compound's versatility in industrial applications (Bentiss et al., 2009).
Mechanism of Action
Target of Action
It is known that this compound is a boronic ester , which are often used in Suzuki-Miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
The mode of action of ®-4-Amino-3-(4-methoxyphenyl)butanoic acid is likely related to its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group to a palladium complex . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it may be involved in the synthesis of complex organic molecules .
Pharmacokinetics
As a boronic ester, it is likely to be relatively stable and readily prepared .
Result of Action
Its role in suzuki-miyaura cross-coupling reactions suggests it may contribute to the synthesis of complex organic molecules .
Action Environment
The action of ®-4-Amino-3-(4-methoxyphenyl)butanoic acid, like other boronic esters, is influenced by environmental factors such as temperature and the presence of other reagents . These factors can affect the stability of the compound and the efficiency of the reactions it participates in .
Safety and Hazards
Properties
IUPAC Name |
(3R)-4-amino-3-(4-methoxyphenyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-15-10-4-2-8(3-5-10)9(7-12)6-11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEUTESMNAONPQ-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H](CC(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360547 | |
Record name | (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
740774-41-8 | |
Record name | (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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